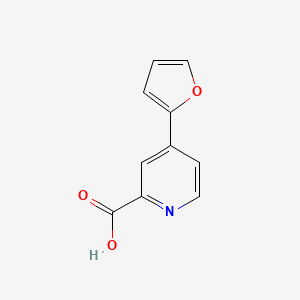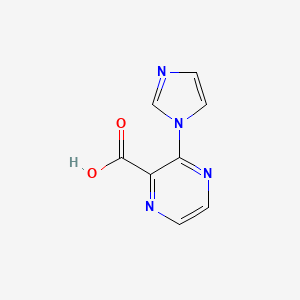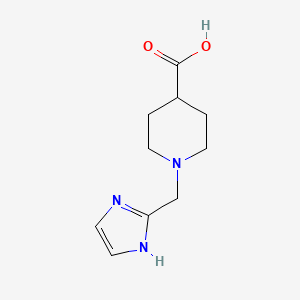![molecular formula C8H12N4O3 B1328943 (3S)-1-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-YL]-carbonyl}pyrrolidin-3-OL CAS No. 1186662-39-4](/img/structure/B1328943.png)
(3S)-1-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-YL]-carbonyl}pyrrolidin-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity Prediction
- Synthesis Techniques and Biological Activity Prediction: One study describes the synthesis of novel bicyclic systems containing the 1,2,4-oxadiazol-5-yl group, similar to the structure . These compounds were synthesized using one-pot condensation and their structures confirmed by various spectroscopic methods. Predictions of their biological activity were also presented (Kharchenko, Detistov, & Orlov, 2008).
Antimicrobial Activities
- Antimicrobial Properties: Another study focused on synthesizing new 1,2,4-triazoles starting from isonicotinic acid hydrazide, which showed significant antimicrobial activities. This research highlights the potential of similar structures in antimicrobial applications (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
- Antimicrobial Activity of Related Compounds: Additionally, the synthesis of novel 1,2,4-oxadiazole derivatives and their strong antimicrobial activity were reported, indicating the potential of these compounds in medical applications (Krolenko, Vlasov, & Zhuravel, 2016).
Antitumor Activities
- Potential in Cancer Treatment: A study synthesized novel bioactive 1,2,4-oxadiazole natural product analogs and tested them for antitumor activity. One compound exhibited potent activity, suggesting a potential role in cancer treatment (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
- Synthesis of Anticancer Agents: Research into synthesizing substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents has been conducted, emphasizing the therapeutic potential of similar structures in oncology (Redda & Gangapuram, 2007).
Enantioselective Synthesis
- Enantioselective Synthesis Routes: A study explored an enantioselective synthesis route to alpha-aminooxy carbonyl compounds, involving pyrrolidine enamine as a substrate, highlighting advanced synthetic methods for these compounds (Momiyama, Torii, Saito, & Yamamoto, 2004).
Eigenschaften
IUPAC Name |
[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c9-3-6-10-7(15-11-6)8(14)12-2-1-5(13)4-12/h5,13H,1-4,9H2/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRDQLSPXCATMA-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=NC(=NO2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C(=O)C2=NC(=NO2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid](/img/structure/B1328884.png)
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid](/img/structure/B1328886.png)



